molecular formula C7H8S2 B086914 4H-Thiopyran-4-thione, 2,6-dimethyl- CAS No. 1073-81-0

4H-Thiopyran-4-thione, 2,6-dimethyl-

Cat. No. B086914
CAS RN: 1073-81-0
M. Wt: 156.3 g/mol
InChI Key: FOLKHVLRCROMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Thiopyran-4-thione, 2,6-dimethyl- is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiopyran family, which is known for its diverse range of biological activities. The synthesis method of 4H-Thiopyran-4-thione, 2,6-dimethyl- is relatively simple, and it has been studied extensively for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 4H-Thiopyran-4-thione, 2,6-dimethyl- is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and oxidative stress, which are associated with a range of diseases.

Biochemical And Physiological Effects

Studies have shown that 4H-Thiopyran-4-thione, 2,6-dimethyl- has a range of biochemical and physiological effects. These effects include the reduction of inflammation and oxidative stress, as well as the inhibition of cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4H-Thiopyran-4-thione, 2,6-dimethyl- is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple methods. Additionally, this compound has a range of biological activities, making it a promising candidate for further study. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are many future directions for the study of 4H-Thiopyran-4-thione, 2,6-dimethyl-. One potential direction is the study of its potential applications in the treatment of cancer. This compound has been shown to have anticancer properties, and further studies are needed to determine its efficacy in the treatment of various types of cancer. Additionally, this compound may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the potential of this compound in these areas.
Conclusion:
In conclusion, 4H-Thiopyran-4-thione, 2,6-dimethyl- is a compound with a range of potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further study. While there are limitations to the use of this compound, its relative ease of synthesis and diverse range of biological activities make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 4H-Thiopyran-4-thione, 2,6-dimethyl- involves the reaction of 2,6-dimethyl-4-chlorothiophenol with sodium hydrosulfide in the presence of a base. This reaction yields the desired product in good yield and purity. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

4H-Thiopyran-4-thione, 2,6-dimethyl- has been studied for its potential applications in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make it a promising candidate for further study in the fields of medicine and biology.

properties

CAS RN

1073-81-0

Product Name

4H-Thiopyran-4-thione, 2,6-dimethyl-

Molecular Formula

C7H8S2

Molecular Weight

156.3 g/mol

IUPAC Name

2,6-dimethylthiopyran-4-thione

InChI

InChI=1S/C7H8S2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3

InChI Key

FOLKHVLRCROMNZ-UHFFFAOYSA-N

SMILES

CC1=CC(=S)C=C(S1)C

Canonical SMILES

CC1=CC(=S)C=C(S1)C

synonyms

2,6-Dimethyl-4H-thiopyran-4-thione

Origin of Product

United States

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